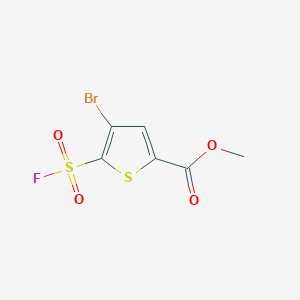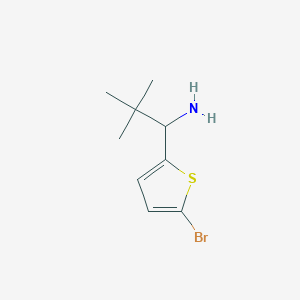![molecular formula C10H21NO B13243033 2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)
2-[(2-Methylcyclohexyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C11H23NO It is a derivative of cyclohexylamine and is characterized by the presence of a hydroxyl group and an amino group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclohexyl)amino]propan-1-ol typically involves the reaction of 2-methylcyclohexylamine with an appropriate alkylating agent. One common method is the reaction of 2-methylcyclohexylamine with propylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like distillation or crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2-[(2-Methylcyclohexyl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with a different substitution pattern.
Cyclohexylamine: Lacks the hydroxyl group but shares the cyclohexane ring and amino group.
2-Methylcyclohexanol: Contains a hydroxyl group but lacks the amino group.
Uniqueness
2-[(2-Methylcyclohexyl)amino]propan-1-ol is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
2-[(2-methylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-5-3-4-6-10(8)11-9(2)7-12/h8-12H,3-7H2,1-2H3 |
Clé InChI |
XAGALJKGCCQGIL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1NC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


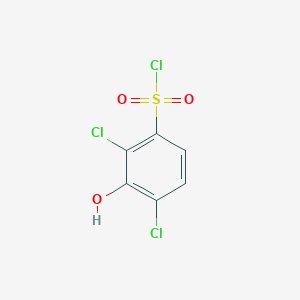
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B13242964.png)

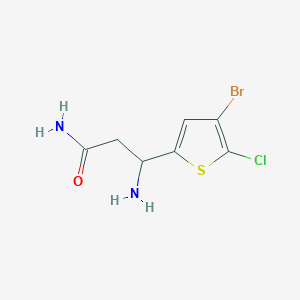
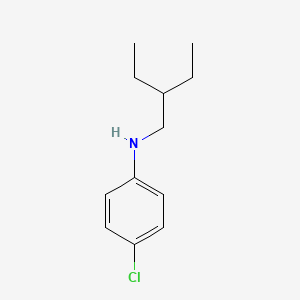
![5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one](/img/structure/B13242988.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine](/img/structure/B13242998.png)
![2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13243002.png)
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13243014.png)
